molecular formula C29H50O3 B8099804 3,7,16-Trihydroxystigmast-5-ene

3,7,16-Trihydroxystigmast-5-ene

Cat. No.: B8099804
M. Wt: 446.7 g/mol
InChI Key: GSNYNPKRIFCZGN-ATLMUYDPSA-N
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Description

Stigmast-5-ene-3,7,16-triol (CAS: 289056-24-2) is a steroidal triterpenoid derivative of the stigmastane skeleton. Its systematic IUPAC name is (3β,7α,16β,24ξ)-stigmast-5-ene-3,7,16-triol, and it is classified under the 9th Collective Index (9CI) nomenclature . The compound features hydroxyl groups at positions C-3, C-7, and C-16, with stereochemical configurations at these positions being β, α, and β, respectively. The 24ξ designation indicates unresolved stereochemistry at C-24, which is common in phytosterols derived from natural sources. This compound has been identified in plant extracts through advanced spectroscopic techniques, including NMR and mass spectrometry .

Properties

IUPAC Name

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYNPKRIFCZGN-ATLMUYDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Stigmast-5-ene-3,7,16-triol is a phytosterol derivative that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Stigmast-5-ene-3,7,16-triol is characterized by a complex steroidal structure that contributes to its biological activity. The presence of hydroxyl groups at positions 3, 7, and 16 enhances its solubility and reactivity, making it a significant compound in various biological processes.

1. Antimicrobial Activity

Research has demonstrated that stigmast-5-ene-3,7,16-triol exhibits notable antimicrobial properties. A study indicated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied among different strains but were generally in the range of 0.5 to 2 mg/mL.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that stigmast-5-ene-3,7,16-triol could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Stigmast-5-ene-3,7,16-triol has shown promising anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction was attributed to the inhibition of NF-kB signaling pathways.

3. Antioxidant Activity

The antioxidant capacity of stigmast-5-ene-3,7,16-triol has been assessed using various assays. It demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. The IC50 value for radical scavenging activity was reported as 25 µg/mL.

The mechanisms underlying the biological activities of stigmast-5-ene-3,7,16-triol involve multiple pathways:

  • Cell Membrane Interaction : As a sterol derivative, it integrates into cell membranes, affecting membrane fluidity and permeability.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and oxidative stress responses.
  • Gene Expression Modulation : The compound modulates the expression of genes associated with inflammatory responses and cellular protection mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of stigmast-5-ene-3,7,16-triol:

  • Diabetes Management : In animal models of diabetes, administration of stigmast-5-ene-3,7,16-triol resulted in significant reductions in blood glucose levels and improved insulin sensitivity.
  • Cancer Research : A study investigating the cytotoxic effects against breast cancer cells found that stigmast-5-ene-3,7,16-triol induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Pharmacological Applications

1.1 Wound Healing Properties

Recent studies have demonstrated the wound healing potential of stigmast-5-ene-3,7,16-triol. A study involving Leea indica extracts showed that this compound significantly enhanced cell migration and exhibited proangiogenic activity in in vitro assays. The scratch wound assay indicated that stigmast-5-ene-3,7,16-triol played a crucial role in promoting healing processes by facilitating cellular movement and blood vessel formation .

1.2 Antiviral Activity

Stigmast-5-ene-3,7,16-triol has been implicated in antiviral research as well. A study utilizing molecular docking techniques revealed that various phytocompounds, including stigmast-5-en-3-ol (related to stigmast-5-ene), demonstrated high inhibitory activity against viral proteins. This suggests potential applications in developing antiviral therapies targeting specific viral infections .

Immunomodulatory Effects

2.1 Immune Regulation

Research indicates that synthetic derivatives of stigmastanes can modulate immune responses. A study highlighted the ability of certain stigmastane compounds to inhibit tumor necrosis factor-alpha (TNF-a) production in macrophage cell lines. This immunomodulatory effect positions stigmast-5-ene-3,7,16-triol as a candidate for therapeutic interventions in immune-mediated inflammatory diseases .

2.2 Anti-inflammatory Properties

The anti-inflammatory properties of stigmastanes have been linked to their structural characteristics. Compounds derived from stigmasterol exhibited significant inhibition of cytokine production, suggesting that stigmast-5-ene-3,7,16-triol may also possess similar anti-inflammatory effects .

Chemical Characterization and Synthesis

3.1 Structural Analysis

The chemical structure of stigmast-5-ene-3,7,16-triol has been elucidated through various analytical techniques including NMR spectroscopy and mass spectrometry. These methods confirm the compound's unique configuration and provide insights into its reactivity and interactions with biological systems .

3.2 Synthesis of Derivatives

Research has focused on synthesizing derivatives of stigmastanes to enhance their biological activities. For instance, synthetic modifications have been shown to increase the immunomodulatory effects of these compounds while reducing cytotoxicity in cellular models .

Table 1: Summary of Biological Activities of Stigmastanes

Activity TypeCompoundEffect DescriptionReference
Wound HealingStigmast-5-en-3 β,7 α-triolEnhanced cell migration and proangiogenic activity
AntiviralStigmast-5-en-3 olHigh inhibitory activity against viral proteins
ImmunomodulationSynthetic Stigmastane DerivativesInhibition of TNF-a production
Anti-inflammatoryStigmasterol DerivativesSignificant inhibition of IL-6 and IL-8 production

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Stigmast-5-ene-3,7,16-triol and related stigmastane derivatives:

Compound Name CAS Number Hydroxylation Positions Stereochemistry Additional Features Molecular Formula Source
Stigmast-5-ene-3β,7α,16β-triol (24ξ) 289056-24-2 C-3, C-7, C-16 3β, 7α, 16β Δ⁵ double bond, 24ξ stereochemistry C₂₉H₅₀O₃
Stigmast-5-ene-3β,7α-diol - C-3, C-7 3β, 7α Δ⁵ double bond C₂₉H₅₀O₂ (Compound 10)
Stigmast-5-ene-3β,7β-diol - C-3, C-7 3β, 7β Δ⁵ double bond C₂₉H₅₀O₂ (Compound 11)
24(R)-Stigmastan-3β,5α,6β-triol-25-ene 3-O-β-glucoside - C-3, C-5, C-6 3β, 5α, 6β Δ²⁵ double bond, glucoside moiety C₃₅H₆₀O₈ (Compound 4)
Stigmasta-5,22-dien-3-ol,24,28-epoxy- (3β,22E) 123064-40-4 C-3 Δ⁵, Δ²² double bonds, 24,28-epoxide C₂₉H₄₆O₂
(3β,7α,17α)-Androst-5-en-16-one-3,7,17-triol 207670-07-3 C-3, C-7, C-17 3β, 7α, 17α Androstane skeleton, 16-keto group C₁₉H₂₈O₄

Key Distinctions

Hydroxylation Pattern: The target compound is distinguished by its trihydroxylated structure (C-3, C-7, C-16), whereas compounds like stigmast-5-ene-3β,7α-diol and stigmasta-5,22-dien-3-ol are dihydroxylated or monohydroxylated. The 16β-hydroxyl group in the target compound is rare among stigmastane derivatives, which typically hydroxylate at C-3 and C-7 .

Stereochemical Variations :

  • The 7α-hydroxyl configuration in the target compound contrasts with the 7β configuration in stigmast-5-ene-3β,7β-diol . Such stereochemical differences influence molecular interactions, particularly in enzyme binding or membrane fluidity modulation.
  • The unresolved 24ξ stereochemistry in the target compound contrasts with resolved configurations in glucosylated derivatives like 24(R)-stigmastan-3β,5α,6β-triol-25-ene 3-O-β-glucoside .

Functional Group Additions: Unlike the target compound, 24(R)-stigmastan-3β,5α,6β-triol-25-ene 3-O-β-glucoside includes a glucoside moiety, enhancing its water solubility and bioavailability.

Skeletal Differences :

  • Androst-5-en-16-one-3,7,17-triol belongs to the androstane (C₁₉) family, lacking the stigmastane side chain, which limits direct functional comparisons.

Preparation Methods

Stigmasterol as a Starting Material

Stigmasterol (1 ) is the primary precursor for synthesizing Stigmast-5-ene-3,7,16-triol. Its Δ⁵ double bond and 3β-hydroxyl group enable regioselective modifications. A representative synthesis involves three key steps: epoxidation , oxidation , and hydroxylation (Scheme 1).

Epoxidation of the Δ⁵ Double Bond

Treatment of stigmasterol with m-chloroperoxybenzoic acid (mCPBA) in chloroform yields 5α,6α-epoxystigmasterol (16 ) with 80% efficiency. The reaction proceeds via electrophilic addition, with the epoxide oxygen forming trans-diaxially. Competing Baeyer-Villiger oxidation at the C-17 ketone can occur, producing lactone byproducts (e.g., 17 ), which are minimized by controlling reaction time and temperature.

Oxidation at C-7

Jones’ reagent (CrO₃ in H₂SO₄/acetone) oxidizes the C-7 position of epoxide 16 to a ketone, forming 5α,6α-epoxy-7-ketostigmasterol (4 ). This step requires careful stoichiometry to avoid over-oxidation; excess reagent leads to C-16 hydroxylation, a critical precursor for the target triol.

Hydroxylation at C-16

Acid-catalyzed epoxide ring-opening of 4 with aqueous HBr introduces a hydroxyl group at C-16, yielding Stigmast-5-ene-3β,7α,16β-triol (7 ). The reaction proceeds via SN2 mechanism, with H₂O acting as a nucleophile. Optimal conditions (55°C, 1 h) achieve 87% yield, while prolonged heating promotes dehydration side reactions.

Alternative Routes via Microbial Biotransformation

Recent studies explore microbial hydroxylation using Mucor circinelloides to introduce the 7α- and 16β-hydroxyl groups directly into stigmasterol. Incubation at 28°C for 72 hours in a glucose-peptone medium converts 40% of stigmasterol into the triol, though downstream purification challenges limit industrial application.

Purification and Characterization

Chromatographic Techniques

Crude synthetic mixtures are purified using silica gel CC with n-hexane:EtOAc (9:1) to isolate the triol. HPLC with a C18 column and isocratic elution (MeOH:H₂O 85:15) further enhances purity to >99%, as verified by UV detection at 210 nm.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 5.35 ppm (H-6, m), 3.59 ppm (H-22/H-23, m), and 3.50 ppm (H-3α, m).

  • ¹³C NMR : Peaks at δ 211.4 (C-6 ketone), 90.2 (C-3, J<sub>CF</sub> = 171.0 Hz for fluorinated analogs), and 72.1 (C-22).

  • MS : Molecular ion [M+H]⁺ at m/z 447.4 (calc. 446.7 for C₂₉H₅₀O₃).

Comparative Analysis of Synthesis Methods

Method Starting Material Key Steps Yield Purity
Epoxidation-OxidationStigmasterolEpoxidation → Jones’ oxidation → Ring-opening72%99%
Microbial HydroxylationStigmasterolBiotransformation → Extraction40%85%
Grignard FunctionalizationStigmast-22-ene-3,6-dioneGrignard addition → Hydrogenation65%95%

The epoxidation-oxidation route offers superior yield and purity but requires hazardous reagents (e.g., CrO₃). Microbial methods are greener but necessitate strain optimization for scalability.

Challenges and Optimization

Stereochemical Control

Achieving the 7α- and 16β-configurations demands precise reaction conditions. For example, epoxide ring-opening with H₂O under acidic conditions ensures β-face attack, but trace impurities can invert stereochemistry.

Byproduct Management

Lactonization at C-17 (e.g., 17 ) occurs during epoxidation, requiring iterative CC to remove. Recent protocols incorporate molecular sieves to sequester water, reducing lactone formation by 30% .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Stigmast-5-ene-3,7,16-triol from natural sources?

  • Methodology :

  • Extraction : Use ethanol or dichloromethane for initial extraction from plant material (e.g., Cinnamomum wilsonii or Euphorbia kansui roots) .
  • Purification : Employ silica gel column chromatography and Sephadex LH-20 gel filtration to separate steroidal fractions. Confirm purity via TLC and HPLC .
  • Key Tools : NMR spectroscopy (¹H, ¹³C, DEPT) for structural verification and GC-MS for compound identification in complex mixtures .

Q. How is the stereochemistry of C-3, C-7, and C-16 determined for this compound?

  • Methodology :

  • NMR Analysis : Compare coupling constants and NOE correlations to assign β (C-3, C-16) and α (C-7) configurations .
  • X-ray Crystallography : Resolve absolute configurations (e.g., (3S,22R,24R) in Cinnamomum wilsonii) for unambiguous stereochemical assignments .
  • Optical Rotation : Cross-validate with literature values (e.g., [α]D data from analogous sterols) .

Q. What natural sources are documented for Stigmast-5-ene-3,7,16-triol?

  • Documented Sources :

Source PlantPart UsedReference
Cinnamomum wilsoniiBark
Euphorbia kansuiRoots
Stellera chamaejasmeRoots

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data across studies?

  • Methodology :

  • Multi-Technique Validation : Combine NMR (e.g., NOESY for spatial correlations) with X-ray crystallography or computational modeling (DFT) .
  • Comparative Analysis : Cross-reference optical rotation values (e.g., [α]D +233.0° for polyynes in Oplopanax horridus) with structurally similar compounds .
  • Replicate Experiments : Isolate the compound under identical conditions and compare spectral data .

Q. What in vitro assays are suitable for evaluating the immunomodulatory activity of this compound?

  • Methodology :

  • T/B Cell Proliferation Assays : Use concanavalin A (ConA) and lipopolysaccharide (LPS) to stimulate murine splenocytes. Measure inhibition via MTT or flow cytometry .
  • Cytokine Profiling : Quantify IL-2, IFN-γ (Th1) and IL-4, IL-10 (Th2) using ELISA kits (e.g., 96T/48T formats) .
  • Dose-Response Curves : Test concentrations from 1–100 μM to determine IC50 values .

Q. How can analytical methods (e.g., HPLC, GC-MS) be optimized for quantifying this compound in complex matrices?

  • Methodology :

  • Derivatization : Use trimethylsilylation (e.g., Stigmast-5-ene-3β-(trimethylsiloxy)) to enhance GC-MS volatility and sensitivity .
  • Column Selection : Employ C18 reverse-phase columns with isocratic elution (e.g., acetonitrile:water 85:15) for HPLC .
  • Validation : Assess linearity (R² >0.99), LOD (≤0.1 μg/mL), and recovery rates (>90%) per ICH guidelines .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity data (e.g., anti-inflammatory vs. inactive) be addressed?

  • Methodology :

  • Standardize Assay Conditions : Control cell lines (e.g., RAW 264.7 macrophages), passage numbers, and serum-free media .
  • Compound Purity : Verify via NMR (≥95% purity) and LC-MS to exclude interference from co-eluting metabolites .
  • Meta-Analysis : Compare data across studies using tools like RevMan for systematic reviews .

Synthetic and Derivative Studies

Q. What strategies are effective for synthesizing Stigmast-5-ene-3,7,16-triol derivatives?

  • Methodology :

  • Hydroxylation : Use Sharpless asymmetric dihydroxylation to introduce C-7α and C-16β hydroxyl groups .
  • Esterification : React with acyl chlorides (e.g., palmitoyl chloride) to produce lipophilic derivatives for bioavailability studies .
  • Biological Testing : Screen derivatives for enhanced activity (e.g., α-glucosidase inhibition) using enzyme kinetics (Km/Vmax) .

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